molecular formula C5H4F2N2O B3044720 2-Amino-4,5-difluoro-3-hydroxypyridine CAS No. 1003710-48-2

2-Amino-4,5-difluoro-3-hydroxypyridine

Cat. No.: B3044720
CAS No.: 1003710-48-2
M. Wt: 146.09 g/mol
InChI Key: GBGDJDUQWKADHB-UHFFFAOYSA-N
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Description

2-Amino-4,5-difluoro-3-hydroxypyridine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring a pyridine ring substituted with amino, hydroxyl, and two fluorine groups, makes it a versatile intermediate for constructing complex molecules. Fluorine atoms are strategically incorporated into lead compounds to modulate their lipophilicity, metabolic stability, and bioavailability . This compound serves as a key precursor in the synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds, which are privileged structures in pharmaceutical development due to their structural resemblance to purines . These fused bicyclic systems are found in compounds exhibiting a wide range of pharmacological activities, including antitumor, antimicrobial, and central nervous system (CNS) effects . Researchers value this specific difluoro analog for its potential to enhance membrane permeability in the design of bioactive molecules, particularly those targeting neurological disorders where blood-brain barrier penetration is crucial . The presence of multiple functional groups on the pyridine ring allows for diverse chemical modifications, enabling its use in creating targeted inhibitors for enzymes like nitric oxide synthase (NOS) and various kinases . It is strictly for research applications in developing active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,5-difluoropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O/c6-2-1-9-5(8)4(10)3(2)7/h1,10H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGDJDUQWKADHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613860
Record name 2-Amino-4,5-difluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003710-48-2
Record name 2-Amino-4,5-difluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 4,5 Difluoro 3 Hydroxypyridine and Its Analogues

Strategies for Pyridine (B92270) Ring Construction with Fluorine Incorporation

Building the pyridine skeleton with fluorine atoms already in place is a primary strategy that avoids potentially harsh late-stage fluorination reactions. These de novo approaches often involve the condensation of smaller, pre-fluorinated building blocks.

De Novo Synthesis Approaches to Substituted Pyridines

De novo synthesis offers a direct route to the pyridine core, assembling the ring from acyclic precursors. illinois.edu Classic methods like the Hantzsch pyridine synthesis involve the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source. ijcrt.org For the synthesis of fluorinated pyridines, this would necessitate the use of fluorinated starting materials. The primary challenge lies in the availability and stability of the required fluorinated acyclic precursors. Cycloaddition reactions, such as those between a diene or enyne and a nitrile, also provide a pathway to tri- and tetrasubstituted pyridines, though this often requires transition metal catalysis. illinois.edu

Another approach involves building the pyridine core from simple molecules like acetaldehyde (B116499) and an ammonia source. illinois.edu The incorporation of fluorine atoms into such fundamental building blocks would be a prerequisite for forming the desired 4,5-difluoropyridine structure through this pathway.

Ring-Closing Metathesis (RCM) in 3-Hydroxypyridine (B118123) Synthesis

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the formation of cyclic compounds, including nitrogen-containing heterocycles. While widely used for five-membered rings, its application to the synthesis of six-membered aromatic heterocycles like pyridines is less common but established. The synthesis of 3-hydroxypyridines can be achieved through an RCM reaction of nitrogen-containing dienes, followed by subsequent elimination or oxidation/deprotection steps. This strategy allows for the construction of the core pyridine structure with a hydroxyl group at the 3-position. To adapt this method for 2-Amino-4,5-difluoro-3-hydroxypyridine, the starting diene would need to be appropriately substituted with fluorine atoms, which adds complexity to the synthesis of the RCM precursor.

One-Pot and Multicomponent Reactions for Highly Substituted Pyridines

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. ijcrt.org These one-pot procedures are attractive due to their atom economy, reduced reaction times, and operational simplicity. researchgate.net Various MCRs have been developed for the synthesis of highly substituted pyridines and their 1,4-dihydro-derivatives. ijcrt.orgresearchgate.net

A common MCR for pyridine synthesis is the Hantzsch reaction, which typically involves an aldehyde, a β-ketoester, and ammonia. ijcrt.org Another powerful approach is the four-component reaction of aldehydes, malononitrile, a cyclic amine, and a catalyst, which can yield 1,4-dihydropyridine-3,5-dicarbonitriles. researchgate.net The successful synthesis of this compound via an MCR would depend on the availability of suitably fluorinated starting materials that are compatible with the reaction conditions. For example, a fluorinated aldehyde or a fluorinated active methylene (B1212753) compound could potentially be used to incorporate fluorine into the final pyridine ring.

Table 1: Comparison of Pyridine Ring Construction Strategies
StrategyDescriptionKey AdvantageKey Challenge for Fluorinated Compounds
De Novo Synthesis (e.g., Hantzsch)Condensation of acyclic precursors (β-ketoester, aldehyde, ammonia source) to form the pyridine ring. ijcrt.orgDirect formation of the core ring structure.Availability and stability of appropriately fluorinated acyclic starting materials.
Ring-Closing Metathesis (RCM)Intramolecular cyclization of a nitrogen-containing diene, followed by aromatization steps.Effective for creating the 3-hydroxypyridine scaffold.Complex synthesis of the required fluorinated diene precursor.
Multicomponent Reactions (MCRs)One-pot reaction combining three or more components to build the substituted pyridine ring efficiently. researchgate.netHigh efficiency, atom economy, and operational simplicity.Sourcing fluorinated building blocks compatible with MCR conditions.

Post-Cyclization Fluorination and Amination Strategies

An alternative to building the fluorinated ring from scratch is to introduce the necessary functional groups onto a pre-formed pyridine or fluoropyridine ring. This approach relies on the selective functionalization of C-H bonds or the substitution of existing leaving groups.

Directed Ortho Metalation (DoM) for Fluoropyridine Functionalization

Directed Ortho Metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. baranlab.orgchem-station.com The strategy involves a "Directed Metalation Group" (DMG) on the aromatic ring, which coordinates to an organolithium base. baranlab.org This coordination facilitates the deprotonation of the proton at the adjacent ortho position, creating an aryllithium intermediate that can then react with various electrophiles. baranlab.orgharvard.edu

A range of functional groups can act as DMGs, including amides, carbamates, methoxy (B1213986) groups, and even halogens like fluorine. harvard.edu The fluorine atom itself can act as a moderate directing group. This allows for the introduction of substituents specifically at the position ortho to the fluorine atom. For a difluoropyridine, the directing effects of the fluorine atoms and the pyridine nitrogen would need to be carefully considered to achieve the desired regioselectivity for introducing additional functional groups. The process requires strong bases (e.g., n-BuLi, sec-BuLi) and often cryogenic temperatures. chem-station.com

Table 2: Common Directing Groups in DoM and Their Relative Strength
StrengthDirecting Metalation Group (DMG) Examples
Strong-CONR₂, -SO₂NR₂, -OCONR₂, -OMOM
Moderate-OCH₃, -NR₂, -F, -CF₃
Weak-Cl, -CH₂NR₂

Nucleophilic Aromatic Substitution (SNAr) for Halogen Modification

Nucleophilic Aromatic Substitution (SNAr) is a primary mechanism for introducing nucleophiles onto electron-deficient aromatic rings, such as pyridines, especially when they are substituted with electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com Halogens (F, Cl, Br) often serve as excellent leaving groups in these reactions. The reaction proceeds via a two-step addition-elimination mechanism, passing through a negatively charged intermediate known as a Meisenheimer complex. nih.gov

The high electronegativity of fluorine makes polyfluorinated pyridines highly susceptible to SNAr. nih.gov In fact, fluoride (B91410) is often a better leaving group than other halogens in SNAr because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the strong electron-withdrawing nature of fluorine. masterorganicchemistry.com This allows for the sequential and regioselective replacement of fluorine atoms with other nucleophiles, such as amines (to introduce an amino group) or hydroxides/alkoxides (to introduce a hydroxyl group). For instance, the synthesis of 2-hydrazino-3-substituted-5,6-difluoropyridine has been demonstrated by reacting a corresponding trifluoropyridine with hydrazine, showcasing the viability of this approach on polyfluorinated pyridine systems. google.com Similarly, 2-amino-4-fluoropyridine (B1287999) can be synthesized from 2-amino-4-chloropyridine (B16104) via a halogen exchange (Halex) reaction with sodium fluoride. chemicalbook.com This principle can be extended to more complex systems to build the target molecule from a suitable polyhalogenated pyridine precursor.

Precursor-Based Synthesis and Functionalization of Pyridine Rings

Precursor-based strategies are fundamental to the synthesis of highly substituted pyridines. These methods involve the transformation of readily available starting materials into the desired pyridine core structure, which can then be further functionalized.

Furfural (B47365), a renewable chemical derived from biomass, serves as a versatile precursor for a range of furan-based chemicals and solvents. scispace.comresearchgate.net Its unique structure allows for its transformation into heterocyclic compounds like pyridines. A patented method describes the synthesis of 2-amino-3-hydroxypyridine (B21099) starting from furfural. google.compatsnap.com This process involves a ring-opening reaction of the furfural molecule.

The synthesis begins by introducing chlorine or bromine into an aqueous solution of furfural, which initiates the ring-opening. google.compatsnap.com The resulting intermediate mixture is then reacted with an ammonium (B1175870) sulfamate (B1201201) solution to form 2-amino-3-hydroxypyridine sulfonate. The final step involves the hydrolysis of this sulfonate salt under alkaline conditions to yield the target brown 2-amino-3-hydroxypyridine. google.com This method leverages an inexpensive, bio-based raw material to construct the aminohydroxypyridine scaffold. google.com

Table 1: Synthesis of 2-Amino-3-hydroxypyridine from Furfural

Step Reagents Intermediate/Product Key Conditions
1. Ring Opening Furfural, Chlorine (or Bromine), Water Mixed liquor Temperature: 0 to 10 °C google.com
2. Cyclization Mixed liquor, Ammonium sulfamate solution 2-amino-3-hydroxypyridine sulfonate -

Catalytic hydrogenation is a crucial method for synthesizing aminopyridines, typically by reducing a nitro group precursor. youtube.com This approach is widely used due to its efficiency and clean reaction profile. The synthesis of 2-amino-3-hydroxypyridine can be achieved by the reduction of 2-hydroxy-3-nitropyridine. chemicalbook.com In this procedure, the nitro-substituted pyridine is dissolved in methanol, and a palladium on carbon (10% Pd/C) catalyst is added. The reaction mixture is then placed under a hydrogen atmosphere, leading to the reduction of the nitro group to a primary amine, yielding the desired product with high efficiency. chemicalbook.com

Similarly, the synthesis of analogues like 2-amino-5-fluoropyridine (B1271945) incorporates a nitro group reduction step. researchgate.net The hydrogenation of pyridines is a foundational technique for producing saturated piperidine (B6355638) rings, but for creating substituted aminopyridines, the selective reduction of a nitro substituent on the aromatic ring is the key transformation. rsc.orgnih.govnih.gov

Table 2: Hydrogenation Reduction of 2-Hydroxy-3-nitropyridine

Starting Material Catalyst Solvent Product Yield

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the synthesis and functionalization of substituted pyridines. acs.orgthieme-connect.com These reactions enable the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high precision and functional group tolerance, allowing for the construction of complex, highly decorated pyridine rings from simpler halo-pyridine precursors. nih.govresearchgate.net

The Sonogashira reaction is a cross-coupling method used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction has been effectively applied to the synthesis of 2-amino-3-alkynyl pyridine derivatives from 2-amino-3-bromopyridine (B76627) and various terminal alkynes. scirp.org The reaction typically employs a palladium catalyst such as Pd(CF₃COO)₂ with a phosphine (B1218219) ligand (e.g., PPh₃) and a copper(I) iodide co-catalyst in a suitable solvent like DMF with a base. scirp.org This methodology provides efficient access to a wide range of 3-substituted aminopyridine analogues, which are important intermediates for more complex heterocyclic compounds. scirp.org The reaction conditions are generally mild, and the protocol tolerates a variety of functional groups on both the pyridine and alkyne coupling partners. scirp.orgsoton.ac.uk

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridine Derivatives

Pyridine Substrate Alkyne Partner Catalyst/Ligand Product Yield
2-Amino-3-bromopyridine Various aryl acetylenes Pd(CF₃COO)₂ / PPh₃ >90% scirp.org
2-Amino-3-bromopyridine Cyclopropyl acetylene Pd(CF₃COO)₂ / PPh₃ 88% scirp.org

The formation of carbon-nitrogen bonds is critical for introducing amino functionalities onto a pyridine ring. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are premier methods for this transformation, involving the coupling of an aryl halide with an amine. researchgate.net This reaction provides a direct route to N-aryl and N-heteroaryl amines. The synthesis of substituted aminonicotinic acids, for example, can be achieved by reacting 2-chloronicotinic acid with various amines under microwave heating, often in water as a solvent. researchgate.net These C-N coupling reactions are indispensable for building substituted aminopyridine structures that are central to many pharmaceutical compounds. researchgate.net

Achieving regioselectivity in the functionalization of polysubstituted pyridines is a significant synthetic challenge. In palladium-catalyzed cross-coupling reactions of dihalopyridines, such as 2,4-dichloropyridine, the halide at the C2 position, being adjacent to the ring nitrogen, is conventionally more reactive. nih.gov However, recent advancements have enabled a reversal of this selectivity, allowing for preferential functionalization at the C4 position.

This unconventional site-selectivity can be achieved through "ligand-controlled" catalysis. The use of a palladium catalyst with a very sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr, has been shown to promote cross-coupling reactions (including Suzuki, Kumada, and Negishi) selectively at the C4 position of 2,4-dichloropyridines. nih.gov This strategy allows for the introduction of aryl, heteroaryl, and alkyl groups at the C4 position while leaving the C2 chloride intact for subsequent substitution reactions. nih.gov This method opens up previously underexplored chemical space by providing access to novel substitution patterns on the pyridine ring. nih.govnih.gov

Table 4: Compound Names Mentioned

Compound Name
This compound
2-Amino-3-alkynyl pyridine
2-Amino-3-bromo-5-methyl pyridine
2-Amino-3-bromopyridine
2-Amino-3-hydroxypyridine
2-Amino-3-hydroxypyridine sulfonate
2-Amino-5-fluoropyridine
2-Chloronicotinic acid
2,4-Dichloropyridine
2-Hydroxy-3-nitropyridine
Ammonium sulfamate
Cyclopropyl acetylene
Furfural
Palladium on carbon (Pd/C)
Triphenylphosphine (PPh₃)
Copper(I) iodide
N,N-Dimethylformamide (DMF)
Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂)

Palladium-Catalyzed Cross-Coupling Reactions in Substituted Pyridine Synthesis

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of complex heterocyclic compounds, including fluorinated hydroxypyridines, is traditionally associated with multi-step processes that often involve hazardous reagents and generate significant waste. The application of green chemistry principles aims to mitigate these drawbacks by designing more efficient and environmentally benign synthetic pathways. Key areas of focus include the development of recoverable and reusable catalysts, the replacement of volatile organic solvents with aqueous or solvent-free systems, and the maximization of atom economy through elegant reaction design.

Catalyst Development and Reusability in Pyridine Synthesis

A cornerstone of green synthetic chemistry is the development of highly efficient and reusable catalysts that can facilitate reactions under mild conditions. In pyridine synthesis, significant progress has been made in creating heterogeneous catalysts, particularly those based on magnetic nanoparticles, which offer straightforward separation and recyclability. rsc.orgresearchgate.net

These magnetic catalysts often consist of a core, such as iron oxide (Fe₃O₄), coated with a functionalized layer that provides the catalytic activity. rsc.org For instance, Fe₃O₄ nanoparticles functionalized with acidic groups (like -SO₃H) or basic groups (like -NH₂) have been successfully employed in the synthesis of various pyridine derivatives, including 2-amino-3-cyanopyridines. rsc.orgresearchgate.net The magnetic core allows for the easy recovery of the catalyst from the reaction mixture using an external magnet, permitting its reuse for multiple cycles without a significant loss of activity. researchgate.net Some bifunctional heterogeneous nanocatalysts have demonstrated reusability for at least six times without considerable decline in their catalytic performance. researchgate.net

Other materials have also been explored as reusable heterogeneous catalysts. Activated Fuller's earth, for example, has been used for the efficient, solvent-free synthesis of highly substituted pyridines through multicomponent reactions. researchgate.net The primary advantages of these catalytic systems include mild reaction conditions, simple workup procedures, and high product yields, all of which align with the goals of sustainable chemistry. researchgate.net

Table 1: Examples of Reusable Catalysts in Pyridine Synthesis

CatalystTypeApplicationReusabilitySource(s)
Fe₃O₄@KCC-1-npr-NH₂ Basic Magnetic NanoparticleSynthesis of tetrahydro di-pyrazolopyridinesMultiple cycles rsc.org
CoFe₂O₄@SiO₂–SO₃H Acidic Magnetic NanoparticleSynthesis of pyrazolo[3,4-b]pyridinesMultiple cycles rsc.org
Fe₃O₄@Niacin Magnetic OrganocatalystSynthesis of 2-amino-3-cyanopyridinesAt least 6 times researchgate.net
Activated Fuller's Earth Heterogeneous ClaySynthesis of 2,4,6-trisubstituted pyridinesReusable researchgate.net
Fe₃O₄@THAM-SO₃H Magnetic NanoparticleSynthesis of 2-amino-3-cyanopyridinesReusable researchgate.net

Solvent-Free and Aqueous Reaction Media Applications

The reduction or elimination of volatile organic solvents (VOCs) is a critical objective in green chemistry. Syntheses of pyridine analogues are increasingly being adapted to solvent-free conditions or conducted in environmentally benign media like water or ethanol. rsc.orgacs.org

Solvent-free, or "neat," reactions offer numerous benefits, including reduced waste, lower costs, prevention of pollution, and often, enhanced reaction rates. researchgate.net For example, the synthesis of pyrano[2,3-b]pyridine derivatives has been achieved using a reusable Fe₃O₄-supported copper(II) complex under solvent-free conditions at 80 °C. rsc.org Similarly, efficient fluorination of various organic compounds has been accomplished without solvents using reagents like Selectfluor™. researchgate.net

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Aqueous multicomponent reactions (MCRs) have emerged as a powerful strategy for synthesizing heterocycles. rsc.org The Guareschi–Thorpe reaction, a classic method for producing hydroxy-cyanopyridines, has been successfully adapted to an aqueous medium using ammonium carbonate, which acts as both the nitrogen source and the reaction promoter. rsc.org This approach is inexpensive and eco-friendly, with the added advantage that the product often precipitates directly from the reaction medium, simplifying the work-up process. rsc.org The use of microwave irradiation in aqueous or ethanolic media has also been shown to accelerate pyridine synthesis, leading to excellent yields in significantly shorter reaction times compared to conventional heating. acs.orgnih.govnih.gov

Table 2: Comparison of Conventional vs. Green Solvents in Pyridine Synthesis

Reaction TypeConditionsTimeYieldAdvantagesSource(s)
Guareschi-Thorpe Azeotropic mixture of acetic acid, benzene, water45 hoursModerateTraditional method rsc.org
Advanced Guareschi-Thorpe Aqueous medium with (NH₄)₂CO₃ShorterHighEco-friendly, simple work-up rsc.org
Hantzsch Synthesis Conventional heatingLongLowClassic method wikipedia.org
Hantzsch Synthesis Ultrasonic irradiation in aqueous micellesShorter96%High yield, green solvent wikipedia.org
One-pot, four-component Conventional heating in ethanol10-14 hours65-81%Standard procedure acs.org
One-pot, four-component Microwave irradiation in ethanol2-7 minutes82-94%Rapid, high yield, pure product acs.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. mdpi.com Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, with few or no byproducts. researchgate.net

The Hantzsch pyridine synthesis and the Guareschi–Thorpe reaction are classic MCRs that provide efficient routes to dihydropyridines and hydroxypyridines, respectively. rsc.orgwikipedia.org Modern variations of these reactions, often catalyzed by green catalysts and performed in eco-friendly media, further enhance their efficiency. rsc.orgorganic-chemistry.org For example, the use of Fe₃O₄@SiO₂-SO₃H nanocatalysts in a microwave-assisted MCR for pyrazolopyridine synthesis boasts high atom economy, excellent yields, and short reaction times. researchgate.net

Table 3: Atom Economy in Multicomponent Pyridine Syntheses

Reaction NameReactantsProduct TypeKey FeaturesSource(s)
Hantzsch Synthesis Aldehyde, β-keto ester (2 equiv.), ammonia source1,4-DihydropyridinesOne-pot condensation, high atom economy wikipedia.orgorganic-chemistry.org
Guareschi–Thorpe Reaction Alkyl cyanoacetate, 1,3-dicarbonyl, ammonium sourceHydroxy-cyanopyridines[3+2+1] synthetic strategy, versatile rsc.org
Bohlmann–Rahtz Synthesis Enamine, ethynyl (B1212043) ketoneTrisubstituted pyridinesOne-pot Michael addition and cyclodehydration nih.gov
Chichibabin Synthesis Aldehydes, ketones, ammoniaPyridinesUses inexpensive precursors wikipedia.org

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4,5 Difluoro 3 Hydroxypyridine

Reactivity of the Amino Group

The amino group at the 2-position of the pyridine (B92270) ring is a key site for nucleophilic reactions, enabling the construction of more complex molecular architectures.

The primary amino group of 2-amino-3-hydroxypyridine (B21099) readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). jocpr.comchemicalbook.com This reaction typically proceeds via a nucleophilic addition of the amino group to the carbonyl carbon, forming a hemiaminal intermediate, which then undergoes dehydration to yield the stable imine. jocpr.com The formation of these Schiff bases is a fundamental transformation in the synthesis of various heterocyclic compounds and coordination complexes. sigmaaldrich.com For instance, 2-amino-3-hydroxypyridine has been shown to undergo condensation with 2-hydroxy-1-naphthaldehyde and 2-hydroxybenzaldehyde. chemicalbook.comsigmaaldrich.com The reaction is often catalyzed by a small amount of acid. jocpr.com

Table 1: Examples of Schiff Base Formation with 2-Aminopyridine Derivatives

Amine Reactant Carbonyl Reactant Product
2-Aminopyridine (mono- or di- substituted aryl)-1,3-diphenyl- 1H- pyrazole-4-carbaldehyde N-(1E)-[((mono or di-substituted aryl)-1,3-diphenyl-1H-pyrazol-4-yl)methylene]-pyridin-2-amine
2-Aminopyridine 3, 4, 5-trimethoxy benzaldehyde 2-Aminopyridine Schiff bases

This table is generated based on data from various sources. jocpr.comtandfonline.com

The general mechanism for Schiff base formation is outlined below:

Nucleophilic attack: The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate.

Hemiaminal formation: The intermediate is protonated to form a hemiaminal (or carbinolamine).

Dehydration: The hydroxyl group of the hemiaminal is protonated, allowing for the elimination of a water molecule and the formation of a carbon-nitrogen double bond (imine).

The 2-aminopyridine moiety is a valuable precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. organic-chemistry.orgbio-conferences.orgnih.gov These bicyclic structures are of significant interest in medicinal chemistry. The synthesis of imidazopyridines often involves the reaction of a 2-aminopyridine with an α-haloketone, a classic method first reported by Tschitschibabin. bio-conferences.org This reaction proceeds through nucleophilic substitution of the halogen by the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration.

Modern synthetic strategies have expanded to include a variety of reactants and catalysts, allowing for the construction of a diverse range of substituted imidazopyridines. These methods include:

Copper-catalyzed reactions: Utilizing copper catalysts, 2-aminopyridines can react with acetophenones or terminal alkynes and aldehydes in multicomponent reactions. organic-chemistry.orgbio-conferences.org

Catalyst-free reactions: In some cases, the reaction between 2-aminopyridines and α-haloketones can proceed efficiently without a catalyst, often under solvent-free conditions. bio-conferences.orgnih.gov

Reactions with nitroalkenes: 2-aminopyridines can react with nitroalkenes through a Michael addition followed by cyclization and elimination to form 3-unsubstituted imidazopyridines. nih.gov

The general reaction scheme for the formation of imidazopyridines from 2-aminopyridines and α-haloketones is as follows:

N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide. This forms a pyridinium salt intermediate.

Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a five-membered ring.

Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the aromatic imidazo[1,2-a]pyridine ring system.

Reactivity of the Hydroxyl Group

The hydroxyl group at the 3-position imparts another dimension to the reactivity of the molecule, participating in tautomerism and serving as a handle for further functionalization.

Hydroxypyridines can exist in equilibrium with their corresponding pyridone tautomers. wikipedia.org While 2-hydroxypyridine (B17775) and 4-hydroxypyridine predominantly exist in the pyridone form, 3-hydroxypyridine (B118123) exhibits a more complex tautomeric equilibrium. wikipedia.orgresearchgate.netyoutube.com In aqueous solutions, 3-hydroxypyridine coexists in nearly equal proportions as the enol form (3-hydroxypyridine) and a zwitterionic keto form (pyridin-1-ium-3-olate), which is a type of 3-pyridone. wikipedia.orgresearchgate.net The stabilization of the zwitterionic form in polar solvents is attributed to hydrogen bonding. researchgate.net In the gas phase, the enolic form is significantly favored. researchgate.net This tautomeric behavior is a critical aspect of the molecule's chemical properties and potential biological activity.

Table 2: Tautomeric Forms of 3-Hydroxypyridine

Tautomeric Form Predominant in Structural Feature
Enol (3-hydroxypyridine) Gas phase, non-polar solvents Aromatic ring with -OH group

This table is based on information regarding the tautomeric equilibrium of 3-hydroxypyridine. wikipedia.orgresearchgate.net

The hydroxyl group of 3-hydroxypyridines can be alkylated to form 3-alkoxypyridines. Preferential O-alkylation over N-alkylation can be achieved by first converting the 3-pyridinol to its sodium salt and then reacting it with an alkyl halide in a solvent like dimethyl sulfoxide (DMSO). actachemscand.org This method provides good yields of the desired O-alkylated product. actachemscand.org The hydroxyl group can also undergo esterification. For instance, 3-hydroxy-2-pyridinecarboxylic acid can be converted to its methyl ester by reacting it with methanol in the presence of a strong acid catalyst like sulfuric acid. chemicalbook.com

Table 3: Conditions for O-Alkylation and Esterification

Reaction Substrate Reagents Product
O-Alkylation 3-Pyridinol 1. Sodium methoxide, 2. Alkyl halide in DMSO 3-Alkoxypyridine

This table summarizes reaction conditions for the functionalization of the hydroxyl group. actachemscand.orgchemicalbook.com

A powerful strategy for the functionalization of the 3-position of the pyridine ring involves the conversion of the hydroxyl group into a triflate (trifluoromethanesulfonate) group. researchgate.netnih.gov This transformation is readily accomplished by reacting the 3-hydroxypyridine with a triflating agent, such as triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent), in the presence of a base. nih.gov The resulting 3-pyridyl triflate is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. nih.govunistra.fr These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide variety of alkyl, alkenyl, and aryl substituents at the 3-position of the pyridine ring. nih.gov For example, 3-pyridyl triflates have been successfully coupled with alkenyl pinacol boronates in good to excellent yields using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base. nih.gov

Reactivity of the Fluorine Atoms

The presence of two fluorine atoms on the pyridine ring of 2-Amino-4,5-difluoro-3-hydroxypyridine is a defining feature of its chemical reactivity. These halogen substituents exert profound electronic effects that govern the molecule's susceptibility to various chemical transformations, particularly nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions of Fluorinated Pyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-poor aromatic and heteroaromatic systems. masterorganicchemistry.com Fluorinated pyridines are particularly well-suited for this class of reactions. The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom, which facilitates attack by nucleophiles. This effect is significantly amplified by the presence of strongly electron-withdrawing fluorine atoms. researchgate.netnih.gov

The generally accepted mechanism for SNAr involves a two-step addition-elimination process via a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov However, some SNAr reactions may also proceed through a concerted mechanism. nih.gov In the context of fluorinated pyridines, the rate of reaction is accelerated by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com The fluorine atoms in this compound serve as both powerful activating groups and potential leaving groups.

Contrary to what might be expected from bond strengths in other substitution reactions (like SN1/SN2), fluoride (B91410) is an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. youtube.com The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack. youtube.com Therefore, one or both fluorine atoms in this compound are expected to be readily displaced by a variety of nucleophiles, such as alkoxides, amines, and thiolates. nih.gov

Electronic Effects of Fluorine Substitution on Ring Reactivity

The influence of fluorine substituents on the reactivity of an aromatic ring is twofold, involving both inductive and resonance effects. Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the pyridine ring, making it much less susceptible to electrophilic attack and much more activated towards nucleophilic attack. masterorganicchemistry.com

This deactivation towards electrophiles is compounded by the fact that the pyridine nitrogen atom can be protonated or coordinate to Lewis acids under typical electrophilic substitution conditions, placing a positive charge on the ring and further deactivating it. The cumulative effect of the heterocyclic nitrogen and two fluorine atoms makes electrophilic substitution on this compound extremely difficult.

Conversely, the ring is highly activated for nucleophilic aromatic substitution. The strong -I effect of the fluorine atoms makes the carbon atoms at positions 4 and 5 highly electrophilic and prone to attack. The electron-withdrawing nature of these substituents also helps to stabilize the anionic Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy and increasing the reaction rate. masterorganicchemistry.com

Electrophilic and Nucleophilic Substitution on the Pyridine Ring System

The reactivity of the this compound ring system is dominated by the powerful electronic influence of its substituents.

Electrophilic Substitution: Electrophilic aromatic substitution on this molecule is considered highly unfavorable. The pyridine nitrogen atom and the two fluorine atoms are potent deactivating groups due to their electron-withdrawing nature. This creates a π-deficient (electron-poor) ring system that is inherently resistant to attack by electrophiles. Any attempt to perform reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would likely require extremely harsh conditions and would be expected to result in low yields, if any reaction occurs at all.

Nucleophilic Substitution: The molecule is primed for nucleophilic substitution. As discussed previously (Section 3.3.1), the fluorine atoms at the C4 and C5 positions are excellent leaving groups in SNAr reactions. Nucleophiles will preferentially attack these positions due to the strong activation provided by the fluorine atoms and the ring nitrogen. The regioselectivity of such a reaction (i.e., whether the C4 or C5 fluorine is replaced first) would be influenced by the combined electronic and steric effects of the amino and hydroxyl groups, as well as the specific reaction conditions and the nature of the incoming nucleophile.

Radical Reactions and Photoinduced Transformations

The behavior of this compound in radical and photoinduced reactions is not extensively documented in the scientific literature. However, general principles of radical chemistry can provide some insight into potential reactivity.

Radical fluorination is a known method for creating C-F bonds, typically involving a carbon-centered radical reacting with a fluorine atom source like F₂, XeF₂, or N-F reagents. wikipedia.orgunacademy.com While this is usually for introducing fluorine, related radical reactions could potentially occur at other positions on the pyridine ring. The generation of fluorinated radicals via photoredox catalysis is an emerging field that allows for novel bond formations under mild conditions. nih.gov

Photoinduced transformations of heterocyclic compounds can lead to a variety of outcomes, including ring-opening, fragmentation, or rearrangement. nih.govresearchgate.net For a molecule like this compound, UV irradiation could potentially lead to complex photochemical pathways, but specific studies on this or closely related systems are lacking.

Metal Complexation and Coordination Chemistry

The amino and hydroxyl groups on the pyridine ring provide ideal sites for coordination with metal ions, suggesting that this compound can act as a versatile ligand in coordination chemistry.

Formation of Transition Metal Complexes with Aminohydroxypyridine Ligands

Studies have shown that 2-amino-3-hydroxypyridine functions as a bidentate ligand, coordinating to transition metal ions through two different atoms. The ligand typically binds to the metal center via the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group after deprotonation (loss of H⁺). This chelation results in the formation of a stable five-membered ring, which is thermodynamically favorable.

A variety of transition metal complexes with 2-amino-3-hydroxypyridine have been synthesized and characterized. Spectroscopic data confirms that upon complexation, the proton from the hydroxyl group is lost, and the stretching vibrations associated with the amino group are shifted, indicating its involvement in the coordination to the metal ion.

The table below summarizes some of the known transition metal complexes formed with the analogous 2-amino-3-hydroxypyridine (ahp) ligand.

MetalComplex FormulaCoordination Geometry/Notes
Molybdenum (Mo)cis-Mo₂O₅(ahp)₂Oxo-bridged dimer
Uranium (U)trans-UO₂(ahp)₂Uranyl complex
Rhenium (Re)ReO(PPh₃)(ahp)₂IMixed-ligand complex
Cobalt (Co)Co(ahp)₂Bis-chelate complex
Copper (Cu)Cu(ahp)₂Bis-chelate complex
Palladium (Pd)Pd(ahp)₂Bis-chelate complex
Iron (Fe)Fe(ahp)₃Tris-chelate complex
Ruthenium (Ru)Ru(ahp)₃Tris-chelate complex
Rhodium (Rh)Rh(ahp)₃Tris-chelate complex

Complexation with Main Group Elements

No studies detailing the formation, stability, or structural characteristics of complexes between this compound and main group elements were identified. Research on the coordination chemistry of this specific fluorinated pyridine derivative appears to be limited or not publicly documented.

Mechanistic Pathways of Key Transformations

Reaction Kinetics and Thermodynamic Analyses

There is a lack of published research on the kinetic parameters, such as rate constants and activation energies, or thermodynamic data, including enthalpy and entropy of reaction, for transformations involving this compound.

Characterization of Reaction Intermediates and Transition States

No experimental or computational studies characterizing the intermediates or transition states in reactions involving this compound were found. Spectroscopic or computational evidence to elucidate reaction mechanisms for this compound is not present in the available literature.

Due to the absence of specific research on this compound, the creation of data tables and a detailed article as per the requested outline is not possible. The broader field of fluorinated pyridines is an active area of research, but specific findings for this particular compound are yet to be reported.

Spectroscopic Characterization and Structural Analysis for Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the molecular structure, identifying functional groups, and understanding the electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR: This technique identifies the number and environment of protons in a molecule. For 2-Amino-4,5-difluoro-3-hydroxypyridine, only one aromatic proton at the C6 position would be expected. Its chemical shift would be significantly influenced by the adjacent pyridine (B92270) nitrogen and the fluorine atom at C5. The amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, with chemical shifts that are dependent on the solvent and concentration. In contrast, the non-fluorinated analogue, 2-Amino-3-hydroxypyridine (B21099), shows three distinct aromatic proton signals. chemicalbook.com

¹³C NMR: This provides information on the carbon skeleton. In this compound, five distinct signals would be anticipated for the pyridine ring carbons. The carbons directly bonded to fluorine (C4 and C5) would exhibit large one-bond coupling constants (¹JC-F), and their chemical shifts would be dramatically deshielded compared to the parent compound. Other carbons in the ring would also show smaller two- or three-bond couplings to the fluorine atoms.

¹⁹F NMR: As a crucial technique for fluorinated compounds, ¹⁹F NMR would show two distinct signals for the non-equivalent fluorine atoms at the C4 and C5 positions. The coupling between these two fluorine atoms would provide definitive evidence for their vicinal relationship on the pyridine ring.

Table 1: Representative ¹H NMR Data for the Analogue Compound 2-Amino-3-hydroxypyridine in DMSO-d₆ chemicalbook.com
AssignmentChemical Shift (ppm)Multiplicity / Coupling Constant (J)
-OH9.5broad s
H-67.427dd, J = 5.0, 1.2 Hz
H-46.842dd, J = 7.6, 1.2 Hz
H-56.402dd, J = 7.6, 5.0 Hz
-NH₂5.46broad s

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C-F bonds. The strong electron-withdrawing effect of the fluorine atoms would likely shift the vibrational frequencies of the pyridine ring and the amino/hydroxyl groups compared to the non-fluorinated analogue. nih.gov

Table 2: Expected IR Absorption Bands for this compound based on Analogue Data nih.gov
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Hydroxyl (-OH)O-H stretch3200-3600 (broad)
Amine (-NH₂)N-H stretch3300-3500 (two bands)
Aromatic RingC=C / C=N stretch1450-1650
FluoroalkeneC-F stretch1000-1350 (strong)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic rings. The absorption maxima (λmax) are influenced by the substituents on the ring. The parent compound, 2-Amino-3-hydroxypyridine, is known to absorb UV radiation. spectrabase.com The addition of two fluorine atoms, which can act as auxochromes, would be expected to cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) due to their influence on the electronic structure of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of the parent compound, 2-Amino-3-hydroxypyridine, shows a molecular ion peak (M⁺) at an m/z of 110, corresponding to its molecular weight. nih.govnist.gov For this compound, the molecular ion peak would be expected at an m/z of 146, reflecting the addition of two fluorine atoms and the loss of two hydrogen atoms. The fragmentation pattern would also be characteristic, likely involving the loss of small molecules such as HCN or CO, with fluorine-containing fragments being indicative of the structure.

Table 3: Mass Spectrometry Data for 2-Amino-3-hydroxypyridine nih.govnist.gov
ParameterValue (m/z)
Molecular Ion Peak (M⁺)110
Second Highest Peak55
Third Highest Peak54

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.netmdpi.com

While a specific crystal structure for this compound is not publicly documented, analysis of related structures allows for predictions of its solid-state behavior. The molecule possesses multiple sites for hydrogen bonding: the amino group (donor), the hydroxyl group (donor and acceptor), and the pyridine ring nitrogen (acceptor). It is highly probable that the crystal packing would be dominated by an extensive network of intermolecular hydrogen bonds, leading to the formation of complex three-dimensional supramolecular architectures. The presence of fluorine atoms could also introduce C-H···F or other weak interactions that influence the crystal packing. researchgate.net

Conformational Analysis and Tautomeric Forms in Different Phases

Conformational Analysis

The pyridine ring is inherently planar. The primary conformational flexibility in this compound arises from the rotation of the amino (-NH₂) and hydroxyl (-OH) substituents relative to the ring. Computational studies on similar aminopyridine compounds have been used to determine the most stable conformers by analyzing the potential energy surface. nih.govnih.gov Intramolecular hydrogen bonding between the ortho-positioned amino and hydroxyl groups could play a significant role in stabilizing a specific planar conformation.

Tautomeric Forms

Hydroxypyridines can exist in equilibrium between different tautomeric forms, and this equilibrium is highly sensitive to the solvent, temperature, and substitution pattern. wuxiapptec.comchemtube3d.com this compound can exhibit two primary types of tautomerism:

Keto-Enol Tautomerism: The compound can exist as the enol form (3-hydroxypyridine) or the keto form (pyridin-3(2H)-one). For 3-hydroxypyridines, the hydroxy form is generally favored, unlike 2- and 4-hydroxypyridines where the pyridone (keto) form often predominates due to factors like aromaticity and hydrogen bonding. chemtube3d.com

Amino-Imino Tautomerism: The 2-amino group can tautomerize to a 2(1H)-imino form.

The presence of two highly electronegative fluorine atoms at the C4 and C5 positions is expected to have a profound electronic influence. These electron-withdrawing groups increase the acidity of the N-H and O-H protons, which could significantly shift the position of the tautomeric equilibria compared to the non-fluorinated 2-Amino-3-hydroxypyridine. smolecule.comrsc.org The dominant tautomeric form in different phases (gas, solution, solid-state) would be a critical aspect of its chemical characterization.

Theoretical and Computational Studies on 2 Amino 4,5 Difluoro 3 Hydroxypyridine

Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. A key component of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter.

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the ground state. mdpi.com For substituted pyridines, the distribution of these orbitals reveals likely sites for electronic transitions. For instance, in a molecule like 2-Amino-4,5-difluoro-3-hydroxypyridine, the HOMO is expected to be concentrated around the electron-rich amino group and the pyridine (B92270) ring, while the LUMO would likely be distributed across the ring system. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Energies This table is illustrative and not based on experimental or calculated data for this compound.

ParameterEnergy (eV)
HOMO-6.90
LUMO-1.50
Energy Gap (ΔE)5.40

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations are powerful tools for investigating molecular properties where experimental data is scarce. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for predicting geometries, energies, and vibrational frequencies. ijesit.comnanobioletters.com Time-Dependent DFT (TD-DFT) is employed to study excited states and predict electronic absorption spectra (UV-Vis). materialsciencejournal.org

Geometry Optimization and Energetics

Geometry optimization calculations using DFT, typically with a basis set like B3LYP/6-311++G(d,p), would determine the most stable three-dimensional structure of this compound. ijesit.com This process finds the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles. For related substituted pyridines, DFT methods have been shown to predict molecular structures that are in good agreement with experimental data from techniques like X-ray crystallography. nih.gov The resulting energetic information provides the molecule's total energy, stability, and heat of formation.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, C-F stretching, or ring deformation modes. researchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound. mdpi.com For instance, studies on 5-chloro-2-hydroxypyridine (B146416) have used DFT to assign vibrational wavenumbers to specific molecular motions. ijesit.com

Table 2: Illustrative Vibrational Frequencies and Assignments This table is for illustrative purposes only and does not represent actual data for this compound.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Assignment
ν(O-H)~3500O-H stretch
ν(N-H)~3400-3300N-H asymmetric/symmetric stretch
ν(C=C), ν(C=N)~1600-1450Pyridine ring stretching
ν(C-F)~1200-1000C-F stretch

Reaction Mechanism Prediction and Validation

DFT calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated activation energies for a chemical reaction. This allows for the prediction of the most likely reaction pathway. While patents describe the synthesis of 2-amino-3-hydroxypyridine (B21099) from furfural (B47365), computational studies would be needed to validate the proposed mechanism by calculating the energetics of each step. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is calculated using DFT and is crucial for predicting reactivity. researchgate.net The map uses a color scale to denote different electrostatic potential regions:

Red: Electron-rich regions, indicating negative potential. These are susceptible to electrophilic attack.

Blue: Electron-poor regions, indicating positive potential. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen, nitrogen, and fluorine atoms due to their high electronegativity. Positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups. researchgate.net This information helps identify sites for hydrogen bonding and predict how the molecule will interact with other reagents or biological targets. researchgate.net

Tautomeric Equilibria and Interconversion Barriers

Many heterocyclic compounds, including hydroxypyridines, can exist in different tautomeric forms. 2-Amino-3-hydroxypyridine can potentially exist in equilibrium with its pyridone tautomer. The position of this equilibrium is highly sensitive to factors like substituent effects and the solvent environment. wuxibiology.com

Computational chemistry can predict the relative stability of different tautomers by calculating their ground-state energies. wuxibiology.com Studies on the parent 2-hydroxypyridine (B17775) have shown that while the hydroxy form is often favored in the gas phase, the pyridone form can become more stable in polar solvents. nih.gov The addition of electron-withdrawing fluorine atoms to the ring would be expected to significantly influence this equilibrium. Furthermore, DFT calculations can model the transition state for the interconversion between tautomers, thereby determining the energy barrier for this process.

Charge Transfer Complex Formation and Analysis

Currently, there is a lack of specific research and published data concerning the charge transfer complex formation and analysis of this compound. Scientific literature accessible through extensive searches does not provide experimental or theoretical details on the interaction of this particular compound with electron acceptors or donors to form charge transfer complexes.

Structure-Reactivity Relationships from Computational Data

Detailed computational studies outlining the structure-reactivity relationships of this compound are not available in the current body of scientific literature. Information regarding its molecular orbital energies (such as HOMO and LUMO), Mulliken charges, electrostatic potential maps, and other quantum chemical parameters, which are essential for predicting its reactivity, has not been reported.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline for this specific chemical compound. The synthesis and application of fused pyridine derivatives, chiral reagents, and its role in total synthesis have been documented for a wide range of pyridine-based scaffolds nih.govmdpi.comnih.gov, but not for this compound.

Article Generation Unsuccessful: Insufficient Publicly Available Data

Following a comprehensive search of publicly accessible scientific literature, chemical databases, and academic journals, it has been determined that there is insufficient information available to generate a scientifically accurate and thorough article on the "Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity Profile" for the compound This compound .

Further research into related but distinct compounds, such as other fluorinated pyridines or non-fluorinated 2-amino-3-hydroxypyridine, does not provide the specific data necessary to fulfill the strict requirements of the user's request for an article focused solely on this compound.

Therefore, the requested article cannot be produced at this time.

Q & A

Q. What are the recommended synthetic routes for 2-amino-4,5-difluoro-3-hydroxypyridine, and how can reaction conditions be optimized?

A modified condensation approach using sodium ethoxide and Vilsmeier–Haack–Arnold (VHA) reagent has been effective for structurally similar fluorinated pyrimidines. For example, 5-fluoro-2-amino-4,6-dichloropyrimidine was synthesized in high yields (IC₅₀ = 2 μM) via VHA-mediated chlorination followed by deprotection . Optimize reaction temperature (70–90°C) and stoichiometry (1:1.2 substrate-to-reagent ratio) to minimize side products. Monitor progress using TLC (silica gel, ethyl acetate/hexane) and characterize intermediates via ¹⁹F NMR to confirm fluorination patterns .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorine integration (δ ~ -110 ppm for aromatic fluorine).
  • IR spectroscopy to detect hydroxyl (broad ~3200 cm⁻¹) and amino (~3350–3450 cm⁻¹) groups.
  • HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) for purity assessment (>98%) .
    Cross-reference with X-ray crystallography data for analogous compounds (e.g., 3,5-difluoro-4-methylpyridin-2-amine) to validate spatial arrangements .

Q. What safety protocols are critical when handling this compound?

Based on GHS classifications for related fluorinated pyridines:

  • Hazards : Skin/eye irritation (Category 2), respiratory sensitization (Category 3).
  • PPE : Nitrile gloves, chemical goggles, and N95 respirators.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste . Conduct all reactions in a fume hood with static grounding to prevent electrostatic ignition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for fluorinated pyridine derivatives?

Discrepancies in bioactivity (e.g., nitric oxide inhibition vs. inactivity) often arise from substituent positioning. For example, 2-amino-4,6-dichloropyrimidines with 5-fluoro substituents show potent NO inhibition (IC₅₀ = 2 μM), while hydroxylated analogs are inactive . Use docking simulations to compare steric/electronic effects of 3-OH vs. 4,5-difluoro groups on target binding. Validate with site-directed mutagenesis if the protein target is known .

Q. What strategies improve the thermal stability of this compound during storage?

  • Storage : Argon-purged amber vials at -20°C to prevent hydrolysis of the hydroxyl group.
  • Stabilizers : Add 1% w/w ascorbic acid to mitigate oxidative degradation.
  • Analytical monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track degradation products (e.g., defluorinated byproducts) .

Q. How does fluorination at the 4,5-positions influence electronic properties compared to non-fluorinated analogs?

  • Computational analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. Fluorine’s electronegativity reduces π-electron density at adjacent carbons, altering reactivity in nucleophilic substitutions.
  • Experimental validation : Compare reaction rates with non-fluorinated analogs in Suzuki couplings. Fluorinated derivatives typically require milder Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) due to enhanced leaving-group activation .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

  • NO production inhibition : Use LPS-stimulated mouse peritoneal macrophages; measure nitrite levels via Griess reagent (IC₅₀ range: 2–36 μM for related compounds) .
  • Cytotoxicity screening : MTT assay on HEK-293 cells to rule out off-target effects (safe up to 100 μM) .
  • Kinase inhibition profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR) at 10 μM to identify targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.